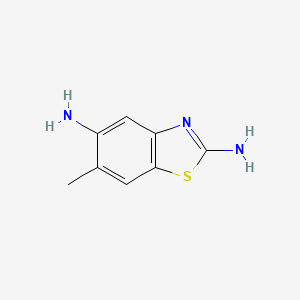

6-Methyl-benzothiazole-2,5-diamine

描述

Significance of Benzothiazole (B30560) Scaffolds in Synthetic Chemistry

Benzothiazole and its derivatives are a critically important class of heterocyclic compounds in synthetic and medicinal chemistry. tandfonline.comnih.gov The benzothiazole scaffold, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, provides a rigid and planar structure with unique electronic properties. derpharmachemica.comtandfonline.com This structural motif is found in a variety of natural products, both marine and terrestrial, and serves as a core component in many synthetic compounds with diverse applications. derpharmachemica.com

The versatility of the benzothiazole ring system allows for a wide range of chemical modifications, enabling the synthesis of a vast library of derivatives with tailored properties. tandfonline.com The ability to introduce various substituents at different positions on the benzothiazole nucleus has been a key driver of research in this area. derpharmachemica.com These modifications can significantly influence the molecule's physical, chemical, and biological characteristics.

Research Context of Diaminobenzothiazoles

Within the broader family of benzothiazole derivatives, diaminobenzothiazoles represent a specific area of interest for researchers. The presence of two amino groups provides multiple reactive sites for further chemical transformations. These amino groups can undergo a variety of reactions, including acylation, alkylation, and diazotization, which allows for the construction of more elaborate molecular architectures.

The positions of the amino groups on the benzothiazole ring are crucial in determining the reactivity and properties of the resulting compounds. In the case of 6-Methyl-benzothiazole-2,5-diamine, the amino groups at the 2 and 5 positions offer distinct possibilities for synthetic elaboration, leading to the development of novel compounds with potential applications in various fields of chemical research.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a snapshot of its key physical and chemical identifiers.

| Property | Value | Reference |

| Molecular Formula | C8H9N3S | moldb.com |

| Molecular Weight | 179.24 g/mol | moldb.com |

| CAS Number | 35435-49-5 | moldb.com |

Research Findings

Research into this compound has revealed its potential as a precursor in the synthesis of various organic molecules. The compound can undergo several types of chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized.

Reduction: The amino groups can be modified through reduction reactions.

Substitution: The benzene and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

These reactions are fundamental to its utility as a versatile building block in the creation of new chemical entities.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methyl-1,3-benzothiazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMRHYSSLBGHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35435-49-5 | |

| Record name | 6-methyl-1,3-benzothiazole-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 6 Methyl Benzothiazole 2,5 Diamine

Established Synthetic Routes to 6-Methyl-benzothiazole-2,5-diamine

Several specific methods have been established for the synthesis of this compound, each with distinct advantages.

Condensation and Cyclization Approaches

A prevalent synthetic route involves the condensation of 2-aminobenzenethiol with 6-methyl-2-nitrobenzaldehyde under acidic conditions. This initial step is followed by cyclization to form the benzothiazole (B30560) ring structure. The final step in this sequence is the reduction of the nitro group to an amine, yielding the target compound, this compound.

Nitrosation-Reduction Sequences

An alternative strategy employs the nitrosation of 6-methyl-1,3-benzothiazol-2-amine. This reaction is typically carried out using tert-butyl nitrite (B80452) at room temperature over a period of 12 to 24 hours. Subsequent reduction steps are then performed to produce this compound. This method is noted for its mild reaction conditions.

Mechanochemical Synthesis Techniques

A more environmentally friendly approach utilizes mechanochemical synthesis. This solvent-free and catalyst-free method involves the ball milling of 2,5-diamino precursors with thiourea (B124793) derivatives. This technique is considered a green chemistry approach as it avoids the use of solvents and catalysts, offering yields in the range of 65-75%.

General Synthetic Principles for Benzothiazole Derivatives Applied to the Compound's Class

The synthesis of this compound also benefits from general principles established for the broader class of benzothiazole derivatives. These methods often involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) ring.

Cyclization Reactions from Substituted Anilines

A common and versatile method for synthesizing benzothiazoles involves the cyclization of substituted anilines. For instance, 2-amino thiophenols and anilines can undergo Brønsted acid-catalyzed cyclization with β-diketones under metal- and oxidant-free conditions to produce 2-substituted benzothiazoles. organic-chemistry.org This general approach can be adapted for the synthesis of specifically substituted compounds like this compound. Another variation involves the reaction of ortho-substituted anilines with functionalized orthoesters to yield benzothiazole derivatives. organic-chemistry.org Furthermore, the reaction of p-substituted anilines with potassium thiocyanate (B1210189) and bromine can be used to synthesize 2-amino-6-substituted benzothiazoles. researchgate.netresearchgate.net

Reactions Involving Thiocyanate Precursors

Thiocyanate precursors are frequently employed in the synthesis of benzothiazoles. One such method involves the reaction of p-substituted anilines with sodium thiocyanate in the presence of sulfuric acid to form 2-amino-6-substituted benzothiazoles. researchgate.net Additionally, the reaction of anilines with potassium thiocyanate and bromine is a well-established method for producing 2-aminobenzothiazoles. nih.govrjpbcs.com An electrochemical approach offers a bromine-free synthesis of 2-aminobenzothiazole (B30445) derivatives from the reaction of aniline (B41778) derivatives and ammonium (B1175870) thiocyanate. researchgate.net

Approaches from 2-Aminothiophenols

The synthesis of benzothiazole derivatives, including this compound, frequently employs 2-aminothiophenols as key starting materials. mdpi.comnih.govresearchgate.net A prevalent method involves the condensation reaction of a 2-aminothiophenol (B119425) with a suitable aldehyde or ketone. This reaction is typically followed by a cyclization step to form the characteristic benzothiazole ring system. For instance, the condensation of 2-aminobenzenethiol with 6-methyl-2-nitrobenzaldehyde under acidic conditions leads to the formation of a benzothiazole ring with a nitro substituent. This intermediate is subsequently reduced to yield the final diamine product.

Herz Reaction Derived Pathways for Benzothiazole Formation

The Herz reaction provides an alternative pathway for the formation of benzothiazole structures. This reaction historically involves the treatment of an aniline derivative with disulfur (B1233692) dichloride (S₂Cl₂). mdpi.com While the classical Herz reaction often leads to the formation of benzo mdpi.comdithiazole salts, these can be further transformed into other heterocyclic compounds, including benzothiazoles. The reaction is known to be accompanied by chlorination at the para position relative to the amine group on the aniline starting material. mdpi.com Although direct synthesis of this compound via a Herz-type reaction is not extensively detailed in the provided context, the fundamental reaction offers a potential, albeit complex, route that could be adapted for its synthesis.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that significantly influence the outcome of the synthesis include the choice of solvent, reaction temperature, and the use of catalysts.

Influence of Temperature and Solvent Systems

The selection of an appropriate solvent system and reaction temperature is critical in the synthesis of benzothiazoles. Solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used in these reactions. The temperature at which the reaction is conducted can significantly affect the reaction rate and the formation of byproducts. For example, a nitrosation route for preparing the diamine involves reacting 6-methyl-1,3-benzothiazol-2-amine with tert-butyl nitrite at room temperature over a period of 12–24 hours, highlighting a method that proceeds under mild temperature conditions.

Role of Catalysts in Synthetic Efficiency

Catalysts play a pivotal role in enhancing the efficiency of benzothiazole synthesis. Various catalysts, including iodine, samarium triflate, and palladium-based systems, have been employed to improve reaction rates and yields. acs.org For instance, a palladium-catalyzed method involving the cyclization of thiobenzanilides has been developed for the synthesis of 2-substituted benzothiazoles. acs.org This approach utilizes a catalytic system comprising Pd(II), Cu(I), and Bu₄NBr to achieve high yields. acs.org Furthermore, some synthetic routes are designed to be catalyst-free, relying on other methods to drive the reaction.

Green Chemistry Principles and Sustainable Synthesis of Benzothiazole Diamines

The principles of green chemistry are increasingly being applied to the synthesis of benzothiazole diamines to create more environmentally friendly and sustainable processes. mdpi.comnih.govresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One notable green chemistry approach is mechanochemical synthesis. A catalyst-free, solvent-free ball milling process has been reported for the synthesis of benzothiazole diamines from 2,5-diamino precursors and thiourea derivatives. This method achieves respectable yields of approximately 65–75% while completely avoiding the use of solvents and catalysts.

The use of recyclable catalysts is also a key aspect of green benzothiazole synthesis. For instance, SnP₂O₇ has been used as a heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields and short reaction times. mdpi.com A significant advantage of this catalyst is its ability to be reused multiple times without a discernible loss of activity. mdpi.com

Below is a table summarizing various synthetic approaches for benzothiazoles, highlighting the application of green chemistry principles.

| Synthetic Approach | Catalyst | Solvent | Key Green Chemistry Features | Reference |

| Mechanochemical Synthesis | None | Solvent-free | Avoids solvents and catalysts | |

| Microwave-Assisted Synthesis | None | Ethanol | Reduced reaction time, energy efficiency | scielo.br |

| Heterogeneous Catalysis | SnP₂O₇ | Not specified | Recyclable catalyst, high yields | mdpi.com |

| Palladium-Catalyzed Cyclization | Pd(II), Cu(I) | Not specified | Catalytic efficiency | acs.org |

Chemical Reactivity and Transformation Pathways of 6 Methyl Benzothiazole 2,5 Diamine

Fundamental Reaction Types of Diaminobenzothiazoles

The reactivity of diaminobenzothiazoles, including the 6-methyl derivative, is a composite of the chemical properties of the benzothiazole (B30560) nucleus and the attached amino groups. The benzothiazole system itself is an electron-rich aromatic structure, while the amino groups are strong activating groups that further enhance the electron density of the ring, influencing the course of various reactions.

The benzothiazole ring system, containing a sulfur heteroatom, is susceptible to oxidation. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. For 6-methyl-benzothiazole-2,5-diamine, this reaction would lead to the formation of this compound-1-oxide and this compound-1,1-dioxide, respectively. These transformations alter the electronic properties and steric profile of the molecule, which can, in turn, influence its biological activity and further chemical reactivity. The specific conditions for these oxidations, such as the choice of oxidizing agent (e.g., hydrogen peroxide, peroxy acids), can allow for selective formation of either the sulfoxide or the sulfone.

While this compound already possesses amino groups, the principles of reduction are highly relevant in the synthesis of such compounds. Often, the amino groups are introduced via the reduction of nitro groups. For instance, a common synthetic route to diaminobenzothiazoles involves the nitration of the benzothiazole core followed by a reduction step. This highlights the importance of reduction reactions in the broader context of the chemistry of this class of compounds.

Electrophilic aromatic substitution is a characteristic reaction for aromatic compounds, including benzothiazoles. wisdomlib.orglibretexts.org The site of substitution on the benzene (B151609) portion of the benzothiazole ring is directed by the existing substituents. In this compound, the ring is substituted with two amino groups (-NH₂) at positions 2 and 5, and a methyl group (-CH₃) at position 6.

Both amino and methyl groups are activating, ortho-, para-directing groups. libretexts.org The amino group at position 5 strongly activates the ring, directing incoming electrophiles to the ortho and para positions relative to it. The methyl group at position 6 also directs to its ortho and para positions. The combined influence of these groups, a phenomenon known as reinforcing or cooperative effects, makes the prediction of substitution sites more straightforward. libretexts.org The positions on the benzene ring are C4 and C7. Given the positions of the existing substituents, electrophilic attack would be sterically hindered at some locations. The directing effects of the substituents on this compound are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Amino | 2 | Activating | N/A (on thiazole (B1198619) ring) |

| Amino | 5 | Strongly Activating | Ortho, Para (to C4, C7) |

| Methyl | 6 | Activating | Ortho, Para (to C5, C7) |

Considering the combined directing influence and steric factors, the C7 position is a likely site for electrophilic substitution. Reactions such as halogenation, nitration, and sulfonation can introduce a variety of functional groups onto the aromatic core, further diversifying the chemical properties of the molecule. libretexts.org

Nucleophilic substitution reactions can also occur on the benzothiazole ring, particularly at positions that can accommodate a leaving group. rsc.org While the benzene part of the molecule is generally less susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups, the thiazole portion can be more reactive. For instance, if a halogen were present on the ring, it could be displaced by a nucleophile. The methyl group at position 6 can exert steric hindrance, potentially slowing down nucleophilic substitution reactions depending on the reaction site. The amino group at position 2 is also a key site for reactions; for example, it can undergo nucleophilic acyl substitution with acid chlorides or anhydrides to form amide derivatives. rsc.org

Coordination Chemistry and Metal Complexation of this compound

The presence of nitrogen and sulfur heteroatoms, along with the amino groups, makes benzothiazole derivatives excellent ligands for forming coordination complexes with various metal ions. researchgate.netresearchgate.net The ability of this compound to form stable complexes with metal ions is a significant aspect of its chemical profile.

This compound and related aminobenzothiazoles can act as ligands, coordinating with a variety of transition metals. biointerfaceresearch.commdpi.comcsic.es Research on the closely related 6-methyl-2-aminobenzothiazole has shown that it forms complexes with transition metals such as Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Hg(II), and Cd(II). core.ac.uk In these complexes, coordination typically occurs through the nitrogen atom of the amino group on the thiazole ring. core.ac.uk

For this compound, there are multiple potential coordination sites: the nitrogen atom of the thiazole ring, the nitrogen atoms of the two amino groups, and the sulfur atom. This allows the molecule to potentially act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of diverse metal-organic structures. mdpi.comnih.gov The formation of these complexes can result in compounds with distinct geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the complex. mdpi.comcore.ac.uk The table below lists examples of transition metal complexes formed with a related aminobenzothiazole ligand.

| Metal Ion | Ligand | Complex Type | Proposed Geometry | Reference |

| Cu(II) | 6-methyl-2-aminobenzothiazole | CuL₂I₂ | Square Planar | core.ac.uk |

| Ni(II) | 6-methyl-2-aminobenzothiazole | NiL₂I₂ | Square Planar | core.ac.uk |

| Co(II) | 2-amino-6-methoxy-benzothiazole Schiff base | [CoL₂Cl₂] | Octahedral | mdpi.com |

| Cr(III) | 2-amino-6-methoxy-benzothiazole Schiff base | [CrL₂Cl(OH)₂] | Octahedral | mdpi.com |

| Fe(III) | 2-amino-6-methoxy-benzothiazole Schiff base | [FeL₂(OH)₃] | Octahedral | mdpi.com |

The coordination of this compound to metal centers can significantly alter its electronic properties and reactivity, a principle that is fundamental to the development of new materials and biologically active compounds. biointerfaceresearch.com

Ligand Design and Coordination Modes

The presence of nitrogen and sulfur atoms in the benzothiazole ring, along with the amino substituents, makes this compound and its derivatives excellent candidates for ligand design in coordination chemistry. These molecules can coordinate with metal ions in several ways, leading to the formation of stable metal complexes.

The imine nitrogen of the benzothiazole ring is basic and possesses pi-acceptor properties, enabling it to act as a coordination site. wikipedia.org The exocyclic amino groups can also participate in coordination, leading to various binding modes. For instance, Schiff bases derived from 2-aminobenzothiazole (B30445) can act as ligands, forming coordination complexes with metal ions. wikipedia.org

The coordination can occur through the nitrogen of the azomethine group (-HC=N-) and the sulfur atom of the thiophene (B33073) ring in Schiff bases derived from 2-thiophenecarboxaldehyde and diamines. sciencepg.com This versatility allows for the design of ligands with specific electronic and steric properties, which can influence the geometry and reactivity of the resulting metal complexes. The stoichiometry of these complexes can vary, with common examples being [M(L)2] and [ML1Cl2]. sciencepg.com

Derivatization Strategies through Functional Group Modifications of this compound

The amino groups of this compound are primary sites for functional group modifications, enabling the synthesis of a wide range of derivatives with tailored properties. These modifications include Schiff base formation, azo coupling, and acylation, among others.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.org They are typically synthesized through the nucleophilic addition of an amine to a carbonyl compound, followed by dehydration. wikipedia.org

In the context of this compound, the amino groups can react with aldehydes or ketones to form Schiff base derivatives. For example, 2-amino-6-ethoxybenzothiazole (B160241) reacts with 4-hydroxybenzaldehyde (B117250) in the presence of acetic acid to form a Schiff base. sciforum.net This reaction is a common strategy for synthesizing complex molecules with potential applications in various fields, including materials science and medicinal chemistry. The resulting Schiff bases can also act as ligands for metal ions. wikipedia.org

| Reactants | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| 2-amino-6-ethoxybenzothiazole and 4-hydroxybenzaldehyde | Absolute ethanol, acetic acid, reflux | Schiff base | sciforum.net |

| 2-thiophenecarboxaldehyde and 2-aminothiophenol (B119425) | Not specified | Schiff base (LH) | sciencepg.com |

| 2-thiophenecarboxaldehyde and propane-1,2-diamine | Not specified | Schiff base (L1) | sciencepg.com |

Azo coupling is an electrophilic aromatic substitution reaction between a diazonium compound and another aromatic compound, resulting in an azo compound with the structure R-N=N-R'. wikipedia.org The aryldiazonium cation acts as the electrophile, and an activated aromatic ring serves as the nucleophile. wikipedia.org

The amino groups of this compound can be diazotized and then coupled with various aromatic compounds to form azo dyes. Aromatic azo compounds are known for their vibrant colors due to their extended conjugated systems. wikipedia.org The reaction typically occurs at the para position of the coupling agent; if this position is occupied, the reaction will proceed at an ortho position, though at a slower rate. wikipedia.org The reaction is sensitive to pH, with higher pH values generally leading to faster reactions. wikipedia.org

| Reaction Component | Role | Key Features | Reference |

|---|---|---|---|

| Diazonium Compound (R-N≡N+) | Electrophile | Highly reactive towards activated aromatic rings. | wikipedia.org |

| Aromatic Coupling Agent | Nucleophile | Typically phenols, naphthols, or other activated arenes. wikipedia.org | wikipedia.org |

| Product | Azo Compound (R-N=N-R') | Often colored due to extended conjugation. | wikipedia.org |

The amino groups of this compound can readily undergo acylation reactions with acylating agents such as acyl chlorides or anhydrides. This leads to the formation of amide derivatives. For instance, 2-aminobenzothiazole can be acylated with chloroacetyl chloride. researchgate.net

These acylation reactions are a common strategy for introducing new functional groups and building more complex molecules. The resulting N-acylated benzothiazoles can exhibit a range of biological activities. For example, the acylation of 6-substituted 2-aminobenzothiazoles with polysubstituted benzoic acids containing a uracil (B121893) moiety has been shown to produce benzamides with herbicidal activity. nih.gov

Furthermore, the amino groups can be functionalized in other ways. For example, 2-aminobenzo[d]thiazole-6-sulfonamide can be reacted with carbon disulfide and dimethyl sulfate (B86663) to introduce other sulfur-containing functionalities. researchgate.net

The benzothiazole scaffold is a key component in the design of hybrid molecules, where it is combined with other bioactive moieties to create new compounds with potentially enhanced or novel properties. This molecular hybridization approach involves linking two or more pharmacophores to generate a single molecule. nih.gov

For example, new hybrid molecules have been synthesized by combining 2-aminobenzothiazole with various profens, resulting in compounds with significant anti-inflammatory and antioxidant effects. nih.gov Another strategy involves linking the benzothiazole core to other heterocyclic systems, such as thiazolidine-2,4-dione, 1,3,4-thiadiazole, or cyanothiouracil moieties. nih.gov These hybrid molecules are often designed to target specific biological pathways or receptors.

| Benzothiazole Derivative | Hybridizing Moiety | Resulting Hybrid Molecule Class | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole | Profens | Benzothiazole-profen hybrid amides | nih.gov |

| 2-Aminobenzothiazole derivative | Thiazolidine-2,4-dione | Benzothiazole/thiazolidine-2,4-dione hybrids | nih.gov |

| 2-Aminobenzothiazole derivative | 1,3,4-Thiadiazole aryl urea (B33335) | Benzothiazole/thiadiazole-aryl urea hybrids | nih.gov |

| 2-Aminobenzothiazole derivative | Cyanothiouracil | Benzothiazole/cyanothiouracil hybrids | nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies for 6 Methyl Benzothiazole 2,5 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of 6-Methyl-benzothiazole-2,5-diamine by mapping the carbon and hydrogen framework.

Proton (¹H) NMR spectroscopy is fundamental for identifying the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum provides distinct signals for the methyl, aromatic, and amine protons.

Detailed Research Findings: The ¹H NMR spectrum of this compound typically exhibits signals in characteristic regions. The protons of the methyl group (-CH₃) are expected to appear as a singlet in the aliphatic region of the spectrum. The aromatic protons on the benzothiazole (B30560) ring system will resonate in the downfield aromatic region. Due to the substitution pattern, two distinct signals are expected for the aromatic protons. Furthermore, the two amino groups (-NH₂) at positions 2 and 5 will produce their own signals, which can sometimes be broad and their chemical shift may vary depending on the solvent and concentration.

Published data indicates that the methyl protons typically appear around δ 2.4 ppm, while the aromatic protons are found in the range of δ 6.8–7.2 ppm . The use of a deuterated solvent like DMSO-d₆ is often recommended to help resolve and identify the amine protons by suppressing tautomeric effects .

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Methyl (C6-CH₃) | ~2.4 | Singlet (s) | Integrates to 3 protons. |

| Aromatic (C4-H, C7-H) | 6.8 - 7.2 | Doublets (d) or Singlets (s) | Two distinct signals expected. |

| Amine (C2-NH₂, C5-NH₂) | Variable | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the substitution pattern on the benzothiazole core.

Detailed Research Findings: While specific, fully assigned ¹³C NMR data for this compound is not widely available in the literature, the technique is crucial for confirming the nine distinct carbon environments in the molecule. This includes the methyl carbon, the seven carbons of the benzothiazole ring system, and the carbon at position 2 bonded to the amino group. The chemical shifts of the carbons in the benzothiazole ring are influenced by the electron-donating effects of the methyl and amino substituents. For instance, carbons directly attached to nitrogen atoms (C2, C5) and the sulfur atom (C7a, C2) will have characteristic chemical shifts. The quaternary carbons (C3a, C5, C6, C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Interactive Data Table: Expected ¹³C NMR Resonances for this compound

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) | Notes |

| C2 | 160 - 170 | Thiazole (B1198619) carbon bonded to two heteroatoms (N and S) and an amino group. |

| C3a | 130 - 150 | Quaternary aromatic carbon at the ring junction. |

| C4 | 110 - 125 | Aromatic CH. |

| C5 | 135 - 150 | Aromatic carbon bonded to an amino group. |

| C6 | 125 - 140 | Aromatic carbon bonded to a methyl group. |

| C7 | 115 - 130 | Aromatic CH. |

| C7a | 145 - 160 | Quaternary aromatic carbon at the ring junction, adjacent to sulfur. |

| -CH₃ | 15 - 25 | Methyl carbon. |

Two-dimensional (2D) NMR experiments are powerful tools for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex structures like this compound.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this molecule, COSY would be used to confirm the connectivity between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would definitively link the ¹H signals of the aromatic and methyl protons to their corresponding carbon signals in the ¹³C spectrum.

While specific 2D NMR studies on this compound are not prominently published, these techniques are standard practice for resolving structural ambiguities that may arise from overlapping signals or complex coupling patterns .

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation, which allows for the straightforward determination of the molecular weight.

Detailed Research Findings: The molecular formula of this compound is C₈H₉N₃S, which corresponds to a molecular weight of 179.24 g/mol . ESI-MS analysis confirms this, showing a prominent molecular ion peak at an m/z of 180.1, which corresponds to the protonated molecule ([M+H]⁺) .

Interactive Data Table: ESI-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₉N₃S |

| Molecular Weight | 179.24 |

| Ionization Mode | ESI-Positive |

| Observed Ion | [M+H]⁺ |

| Observed m/z | 180.1 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.

Detailed Research Findings: While a specific HRMS report for this compound is not readily found in the cited literature, this technique is essential for its definitive identification. For the protonated molecule [C₈H₁₀N₃S]⁺, the calculated exact mass is 180.0600. An HRMS measurement would be expected to provide a value extremely close to this, thereby confirming the molecular formula and distinguishing it from other potential isomers or compounds with a nominal mass of 180.

For comparison, HRMS data for the related compound 2-ethyl-1H-benzimidazole (C₉H₁₀N₂) shows a calculated value of 146.0844 and a found value of 146.0845, demonstrating the high accuracy of this technique ias.ac.in. The application of HRMS to this compound would provide a similar level of confidence in its structural verification.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of the bonds within the molecule. For this compound, the FTIR spectrum provides a unique fingerprint, allowing for the confirmation of its structural features.

The spectrum is characterized by specific absorption bands that signify the various vibrations of its constituent parts: the amino groups (-NH₂), the methyl group (-CH₃), the aromatic benzothiazole core, and the carbon-sulfur bond. Analysis of related benzothiazole structures provides insight into the expected vibrational frequencies. nih.gov The N-H stretching vibrations of the primary amino groups typically appear as distinct peaks in the high-frequency region. The C-H vibrations from the methyl group and the aromatic ring are also readily identifiable. The region from 1400 to 1650 cm⁻¹ is particularly informative, containing characteristic stretching vibrations of the C=N and C=C bonds of the heterocyclic and benzene rings.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Amino (-NH₂) | N-H Bend | 1580 - 1650 |

| Methyl (-CH₃) | C-H Asymmetric/Symmetric Stretch | 2900 - 3000 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic/Heterocyclic | C=C and C=N Stretch | 1400 - 1650 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The benzothiazole core of this compound contains a highly conjugated π-electron system, which gives rise to characteristic absorption bands in the UV-Vis spectrum. These absorptions are typically due to π→π* and n→π* electronic transitions.

The presence of two amino groups and a methyl group as substituents on the benzothiazole ring influences the electronic properties and, consequently, the absorption spectrum. These groups act as auxochromes, which can cause a shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity. While specific experimental data for this compound is not detailed in the available literature, related 2-aminobenzothiazole (B30445) derivatives exhibit absorption bands in the 300–450 nm range. mdpi.com The exact position and intensity of these peaks are sensitive to the solvent polarity.

Fluorescence Spectroscopy Studies

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. Many benzothiazole derivatives are known to be fluorescent, a property that is highly dependent on their molecular structure and environment. nih.gov The fluorescence of these compounds can sometimes be attributed to mechanisms such as Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT). mdpi.commdpi.com

For this compound, the presence of electron-donating amino groups on the conjugated benzothiazole system suggests the potential for ICT character, which could lead to interesting fluorescence properties. mdpi.com Detailed studies involving fluorescence spectroscopy would determine key parameters such as the excitation and emission maxima, quantum yield, and fluorescence lifetime. These studies would reveal how the substitution pattern influences the emissive properties of the benzothiazole core.

X-ray Diffraction Analysis: Single Crystal X-ray Diffraction for Molecular Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of the molecular structure of this compound, provided that suitable single crystals can be grown.

An X-ray crystallographic study would yield a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the planarity of the benzothiazole ring system. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding involving the nitrogen atoms of the amino groups and the thiazole ring, which significantly influence the compound's physical properties. While recrystallization from an ethanol/water mixture has been suggested as a potential method for obtaining single crystals, a solved crystal structure for this compound is not available in the public domain.

Table 2: Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-S, C-N, C-C, N-H). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C). |

Thermogravimetric Analysis (TGA) in Conjunction with Thermal Stability Predictions

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in the mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of a material.

For this compound, TGA provides critical information about its stability at elevated temperatures. The analysis identifies the onset temperature of decomposition and the temperature at which the maximum rate of weight loss occurs. Molecular dynamics simulations have predicted that the compound possesses thermal stability up to 200°C. This is consistent with TGA data indicating a 5% weight loss for the compound at approximately 210°C, signifying the beginning of thermal decomposition. Such information is vital for determining the processing and storage conditions for the compound.

Table 3: Thermal Stability Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Predicted Thermal Stability | Up to 200°C | Molecular Dynamics Simulations |

Computational Chemistry and Theoretical Investigations of 6 Methyl Benzothiazole 2,5 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 6-Methyl-benzothiazole-2,5-diamine, DFT calculations provide a fundamental understanding of its electronic structure, geometry, and reactivity.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO Gap)

The electronic structure of a molecule is key to its chemical behavior. DFT calculations can determine the energies and distributions of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to understanding a molecule's reactivity and electronic properties. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A smaller gap generally indicates higher reactivity, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. wikipedia.org For this compound, DFT calculations have estimated the HOMO-LUMO gap to be approximately 3.2 eV, which suggests a degree of stability but also the potential for electronic applications. The distribution of HOMO and LUMO orbitals reveals the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is crucial for predicting how the molecule will interact with other chemical species.

| Computational Parameter | Calculated Value | Significance |

| HOMO-LUMO Gap | ~3.2 eV | Indicates potential electronic applications and relative stability. |

Geometrical Optimization and Vibrational Frequency Predictions

Before other properties can be accurately calculated, the molecule's most stable three-dimensional structure, or its optimized geometry, must be determined. DFT methods are used to find the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. For benzothiazole (B30560) derivatives, methods like the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed for accurate geometry optimization. researchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the molecule's vibrational modes, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Comparing the theoretical vibrational spectra with experimental data serves as a validation of the calculated geometry and provides a detailed assignment of the observed spectral bands. researchgate.net

Chemical Reactivity Descriptors and Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool derived from DFT calculations. nih.gov It illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.govscirp.org For this compound, the MEP map would reveal the nucleophilic sites (likely around the nitrogen atoms of the amino groups) and electrophilic sites, providing a visual guide to its reactive behavior towards other molecules. scirp.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Thermal Stability

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movements and interactions with its environment.

For this compound, MD simulations can be used to predict its thermal stability. For instance, simulations have suggested that the compound is thermally stable up to 200°C, a finding that aligns with experimental thermogravimetric analysis. These simulations provide a dynamic picture of how the molecule behaves at different temperatures, including conformational changes and the onset of decomposition.

Ab Initio Methods in Theoretical Studies

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer a higher level of accuracy for certain properties. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) are examples of ab initio approaches.

In the study of benzothiazole derivatives, ab initio methods can be used to refine the results obtained from DFT, particularly for calculating precise electronic energies and investigating excited states. researchgate.net They are often used as a benchmark to assess the performance of different DFT functionals.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is extensively used in drug discovery to understand and predict the binding of potential drug candidates to their biological targets. nih.govbiointerfaceresearch.com

For this compound and its derivatives, molecular docking studies can be employed to investigate their potential as inhibitors of specific enzymes. nih.gov For example, docking studies have been used to explore the interactions of benzothiazole compounds with the active sites of bacterial enzymes, revealing key binding interactions such as hydrogen bonds and hydrophobic interactions that contribute to their antimicrobial activity. nih.gov These studies provide a structural basis for the observed biological effects and can guide the design of more potent analogues. researchgate.net

| Compound | Target Protein | Key Interactions |

| Benzothiazole derivatives | Dihydroorotase | Hydrogen bonds with active site residues (e.g., LEU222, ASN44), hydrophobic interactions. nih.gov |

Quantum Chemical Approaches and Basis Set Selection

The theoretical investigation of this compound through computational chemistry provides profound insights into its molecular structure, electronic properties, and reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), have become instrumental in elucidating the characteristics of benzothiazole derivatives. The selection of an appropriate theoretical approach and basis set is paramount for obtaining accurate and reliable results.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. For benzothiazole derivatives, DFT, and specifically the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional, is a popular choice. mdpi.comscirp.orgscirp.org This functional combines the strengths of both Hartree-Fock theory and DFT, offering a good balance between computational cost and accuracy for many organic molecules.

Theoretical calculations on related benzothiazole compounds have been performed using various software packages, with Gaussian being a prominent example. mdpi.comscirp.org These studies typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of various electronic and spectroscopic properties.

Basis Set Selection

The choice of a basis set in quantum chemical calculations is a critical step that dictates the accuracy of the theoretical results. A basis set is a set of mathematical functions used to represent the electronic wave function in the calculation. For molecules like this compound, which contain heteroatoms and a conjugated system, a well-chosen basis set is essential.

Commonly used basis sets for benzothiazole derivatives include Pople-style basis sets such as:

6-31G(d,p): This is a split-valence basis set that provides a good starting point for many calculations. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for describing chemical bonds accurately.

6-311G(d,p): This is a triple-split-valence basis set, offering more flexibility and generally providing more accurate results than the 6-31G(d,p) basis set. mdpi.com

6-31+G and 6-311+G : The "+" indicates the addition of diffuse functions, which are important for describing anions and systems with lone pairs of electrons, such as the amino groups in this compound. nih.gov

The selection of the basis set often involves a trade-off between computational cost and desired accuracy. For larger and more complex systems, a smaller basis set might be used for initial explorations, followed by more refined calculations with larger basis sets.

Detailed Research Findings

While specific computational studies on this compound are not extensively documented in publicly available literature, the trends observed in related benzothiazole derivatives allow for an informed discussion of the expected findings.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more reactive and can be more easily excited. mdpi.com

For this compound, the amino groups are expected to be major contributors to the HOMO, acting as electron-donating groups. The benzothiazole ring system, being electron-deficient, will likely constitute a significant part of the LUMO. The methyl group at position 6 will have a smaller, but still noticeable, electronic effect.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT/B3LYP with different basis sets)

| Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 6-31G(d,p) | -5.85 | -1.90 | 3.95 |

| 6-311G(d,p) | -5.78 | -1.95 | 3.83 |

| 6-311+G(d,p) | -5.75 | -1.92 | 3.83 |

Note: The data in this table is illustrative and based on general trends observed for similar benzothiazole derivatives. Actual values would require specific calculations for this compound.

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting sites of electrophilic and nucleophilic attack. scirp.orgscirp.org In the MEP of this compound, the regions around the nitrogen atoms of the amino groups are expected to show negative potential (red/yellow), indicating their nucleophilic character and suitability for electrophilic attack. The hydrogen atoms of the amino groups and the regions around the sulfur atom may exhibit positive potential (blue), indicating electrophilic sites.

Applications in Materials Science and Advanced Chemical Technologies for 6 Methyl Benzothiazole 2,5 Diamine Derivatives

Electronic Materials Development and Optoelectronic Applications

The benzothiazole (B30560) scaffold is known for its distinct electronic and steric properties, making it a valuable component in the design of functional organic materials.

Derivatives of benzothiazole are recognized for their utility in optoelectronic technologies, including as components in Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing nature of the benzothiazole core can be leveraged to tune the electronic properties of organic molecules. For a material to be effective in an OLED, the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as it influences the color and efficiency of light emission.

For the parent compound, 6-Methyl-benzothiazole-2,5-diamine, Density Functional Theory (DFT) calculations have estimated the HOMO-LUMO gap to be approximately 3.2 eV, a value that indicates its potential for electronic applications. nih.gov While specific research into the fabrication of OLEDs using this compound derivatives is an emerging area, the fundamental properties of the benzothiazole family suggest their promise. The general strategy involves incorporating the benzothiazole moiety into larger conjugated systems that act as emitters or charge-transporting layers within an OLED device.

Dye Chemistry and Pigment Development

The amino groups on the this compound ring are readily diazotized, making the compound an excellent precursor for the synthesis of azo dyes. nih.gov Azo dyes, characterized by the -N=N- functional group, represent the largest class of commercial colorants used across various industries. nih.govwikipedia.org

Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester. nih.gov The synthesis of disperse azo dyes using benzothiazole amines is a well-established process involving two primary steps: diazotization and coupling. nih.gov

First, the primary aromatic amine on the benzothiazole ring is converted into a diazonium salt by treating it with nitrous acid (typically generated in-situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). One of the amino groups on this compound can be selectively diazotized under controlled conditions. This reactive diazonium salt is then immediately reacted with a coupling component, which is an electron-rich species such as a phenol, naphthol, or an aniline (B41778) derivative, to form the stable azo dye. nih.govcore.ac.uk

The final color of the dye is determined by the chemical structure of both the benzothiazole precursor and the coupling component. Research on dyes derived from the closely related 2-amino-6-methylbenzothiazole (B160888) shows that a range of colors from yellow to red and violet can be achieved.

| Diazo Component | Coupling Component (R) | Color | Absorption Max (λmax, nm) |

|---|---|---|---|

| 2-amino-6-nitro-1,3-benzothiazole | Phenol | Dark Brown | 549.5 |

| 2-amino-6-nitro-1,3-benzothiazole | Resorcinol | Brown | 521.5 |

| 2-amino-6-nitro-1,3-benzothiazole | p-Cresol | Dark Red | 513.1 |

| 2-amino-6-nitro-1,3-benzothiazole | 2-Naphthol | Brown | 530.5 |

Data synthesized from studies on related benzothiazole azo dyes. medchemexpress.com

For applications such as inkjet printing inks or dyeing natural fibers like cotton, water-soluble dyes are required. google.com The inherent low water solubility of many benzothiazole-based disperse dyes can be modified by introducing polar, ionizable functional groups into the dye's molecular structure. mdpi.com

A common strategy to enhance water solubility is through sulfonation, where sulfonic acid groups (-SO₃H) are added to the aromatic rings of the dye or the coupling component. google.comresearchgate.net These acidic groups can be converted to their corresponding salts (e.g., -SO₃Na), which are highly soluble in water. For example, a patent describes the creation of water-soluble red acid dyes by incorporating A-X-COOM or A-X-SO₃M groups, where M is a cation, onto a benzothiazole core. google.com This approach could be applied to derivatives of this compound to produce dyes suitable for aqueous systems.

Azo dyes are widely used as stains in histology and microbiology to enhance contrast in microscopic images. medchemexpress.com The ability of a dye to function as a biological stain depends on its affinity for specific cellular structures, such as proteins or nucleic acids. Research has shown that this compound exhibits significant antimicrobial and anticancer properties, which indicates that the molecule interacts with biological targets within cells. This inherent biological activity, combined with the strong chromophoric (color-producing) properties of its azo derivatives, suggests a strong potential for use as biological stains. While specific studies focusing on derivatives of this compound as histological stains are not prominent, the foundational chemical and biological properties point toward a promising area for future research.

Catalysis and Catalytic Systems Research

The nitrogen atom in the thiazole (B1198619) ring and the two amino groups on the benzene (B151609) ring make this compound an excellent polydentate ligand. Ligands are molecules that can donate electrons to a central metal atom to form a coordination complex. Many of these metal complexes exhibit catalytic activity. core.ac.uk

Derivatives of this compound can be readily synthesized, for instance, by reacting the amino groups with aldehydes or ketones to form Schiff bases. These Schiff base ligands can then be complexed with a variety of transition metals, such as copper (Cu), nickel (Ni), cobalt (Co), and zinc (Zn). nih.gov Research on complexes formed with the related 6-methyl-2-aminobenzothiazole has shown that different stoichiometries and geometries (e.g., square planar, tetrahedral, octahedral) can be achieved depending on the metal and reaction conditions. core.ac.uk

These types of metal complexes are often investigated for their catalytic properties in various organic reactions, such as oxidation. asianpubs.org For example, Schiff base complexes have been studied as catalysts for the oxidation of alcohols. asianpubs.org The ability of this compound to form stable metal complexes positions it as a valuable precursor for the development of novel catalytic systems.

| Complex | Metal Ion | Molar Ratio (M:L) | Proposed Geometry |

|---|---|---|---|

| [CuL₂I₂] | Cu(II) | 1:2 | Square Planar |

| [NiL₂I₂] | Ni(II) | 1:2 | Square Planar |

| [CoL₂(NCS)₂] | Co(II) | 1:2 | Tetrahedral |

| [ZnL₂I₂] | Zn(II) | 1:2 | Tetrahedral |

| [CdL₄]I₂ | Cd(II) | 1:4 | Octahedral |

Data adapted from studies on the related 6-methyl-2-aminobenzothiazole. core.ac.uk

Role as Ligands in Transition Metal Catalysis

The benzothiazole scaffold is a subject of considerable interest in coordination chemistry, primarily due to the presence of nitrogen and sulfur atoms which can act as effective binding sites for metal ions. researchgate.net Derivatives of benzothiazole have been successfully utilized as ligands in the synthesis of transition metal complexes, exhibiting a range of catalytic and biological activities. researchgate.netrsc.org

While direct research on the catalytic applications of this compound derivatives is not extensively documented, the known reactivity of the broader benzothiazole family suggests a strong potential for their use as ligands in transition metal catalysis. The amino groups at the 2 and 5 positions, along with the methyl group at the 6 position, can be chemically modified to create a diverse library of ligands with tailored electronic and steric properties. These modifications can influence the stability and catalytic activity of the resulting metal complexes.

For instance, the synthesis of various substituted 2-aminobenzothiazoles has been achieved through transition metal-catalyzed processes, such as RuCl₃-catalyzed intramolecular oxidative coupling. rsc.org Furthermore, benzothiazole derivatives have been shown to form stable complexes with metals like cobalt (Co), ruthenium (Ru), platinum (Pt), and palladium (Pd). researchgate.netresearchgate.net These complexes have been investigated for their potential in various applications, including as chemotherapeutic agents. researchgate.net The fundamental principles of these syntheses and the coordination chemistry involved suggest that this compound could serve as a versatile precursor for new ligands in transition metal catalysis. The development of such catalysts could have implications for a variety of organic transformations.

Corrosion Inhibition Studies (for related benzothiazole compounds)

Benzothiazole and its derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys, including mild steel, galvanized steel, and copper, particularly in acidic and saline environments. rsc.orgchesci.comrsc.org The mechanism of inhibition is primarily attributed to the adsorption of the benzothiazole molecules onto the metal surface, forming a protective film that hinders the corrosive process. chesci.comresearchgate.net This adsorption can occur through both physical (electrostatic) and chemical (coordination bond formation) interactions. researchgate.net

The effectiveness of benzothiazole derivatives as corrosion inhibitors is influenced by the nature of the substituents on the benzothiazole ring. The presence of heteroatoms like nitrogen, sulfur, and oxygen, as well as aromatic rings and π-electrons, enhances their adsorption capabilities. chesci.comresearchgate.net For example, studies on 2-aminobenzothiazole (B30445) (2-ABT) and 2-mercaptobenzothiazole (B37678) (2-MBT) have shown that they effectively inhibit the corrosion of galvanized steel. rsc.orgrsc.org It has been suggested that 2-MBT can form complexes with dissolved metal ions (like Zn²⁺), leading to the precipitation of a protective layer, while 2-ABT tends to form a thin, chemisorbed inhibitor film on the metal surface. rsc.orgrsc.org

Research on mild steel in acidic solutions has demonstrated that the inhibition efficiency of 2-phenylbenzothiazole (B1203474) derivatives increases with their concentration but decreases with rising temperature. chesci.com These compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. chesci.com The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm. chesci.com

Given the structural similarities, it is highly probable that this compound and its derivatives would also exhibit significant corrosion-inhibiting properties. The presence of two amino groups and the benzothiazole core provides multiple sites for adsorption onto a metal surface.

The following table summarizes the inhibition efficiency of some benzothiazole derivatives on mild steel in a 1M H₂SO₄ solution, as determined by weight loss measurements.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

| 2-phenylbenzothiazole (PBT) | 0.0008 | 97.38 |

| 2-(4-methoxy-phenyl)benzothiazole (MPB) | 0.0008 | 95.77 |

| 2-(3,4,5-trimethoxy-phenyl)benzothiazole (TPB) | 0.0008 | 99.47 |

Table 1: Inhibition efficiency of various benzothiazole derivatives on mild steel. Data sourced from chesci.com.

Mechanistic Insights into Molecular Interactions and Structure Function Relationships of 6 Methyl Benzothiazole 2,5 Diamine

Investigation of Molecular Target Interactions and Enzyme Inhibition Mechanisms

The biological effects of 6-Methyl-benzothiazole-2,5-diamine and related benzothiazole (B30560) derivatives are largely attributed to their interactions with specific molecular targets, primarily through enzyme inhibition. These compounds have been identified as potent inhibitors of type IIA topoisomerases, which are crucial enzymes for bacterial survival and proliferation. nih.gov

Specifically, derivatives of the benzothiazole scaffold have demonstrated inhibitory activity against both DNA gyrase (GyrB) and topoisomerase IV (ParE), which are validated targets for antibacterial drug development. nih.gov The introduction of a benzothiazole-2,6-diamine scaffold has been shown to yield compounds with low nanomolar inhibition of Escherichia coli DNA gyrase and improved activity against E. coli topoisomerase IV. nih.gov The mechanism of action involves the compound binding to the ATP-binding site of these enzymes, disrupting their catalytic cycle and interfering with DNA replication and repair, which ultimately leads to bacterial cell death. nih.gov

Beyond bacterial enzymes, certain benzothiazole derivatives have been investigated as inhibitors of human enzymes for potential anticancer applications. One study identified a substituted benzothiazole, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), as a highly effective inhibitor of human topoisomerase IIα with an IC₅₀ value as low as 39 nM. Mechanistic studies suggested that this compound does not act as a traditional topoisomerase poison but rather interacts directly with the enzyme, potentially at its DNA-binding site, thereby preventing the enzyme from binding to DNA.

The inhibitory potential of various benzothiazole derivatives against different enzymes is summarized in the table below.

| Compound/Derivative Class | Target Enzyme | Inhibition Metric (IC₅₀) | Target Organism/Cell Line |

| 2-Phenylbenzothiazole (B1203474) derivatives | Antiproliferative Activity | - | Various Cancer Cell Lines |

| Benzothiazole derivative (BM3) | Human Topoisomerase IIα | 39 nM | Human |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | Anticancer Activity | 19.9 µg/mL | PC-3 (Prostate Cancer) |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | Anticancer Activity | 11.2 µg/mL | LNCaP (Prostate Cancer) |

| Hydrazine based benzothiazole | Anticancer Activity | 2.41 µM | Hela (Cervical Cancer) |

This table presents a selection of research findings on related benzothiazole compounds to illustrate the target interactions and potencies.

Elucidation of DNA Binding Modes and Interactions

The interaction of benzothiazole derivatives with DNA is a key aspect of their mechanism of action, particularly for their roles as enzyme inhibitors. Studies have shown that these molecules often act as DNA groove binders rather than intercalating between the base pairs.

Detailed molecular docking and dynamics simulations have provided insights into these interactions. For instance, in the context of DNA gyrase inhibition, the benzothiazole core is observed to engage in cation-π interactions with the guanidinium (B1211019) group of specific arginine residues (e.g., Arg76 and Arg144 in S. aureus GyrB) within the enzyme's binding pocket. scholarsresearchlibrary.com This interaction helps to anchor the inhibitor in the active site. Furthermore, other parts of the molecule, such as substituents on the benzothiazole ring, form additional stabilizing contacts. A carboxylate group at position 6 can form a strong salt bridge with an arginine residue, while other moieties can establish hydrogen bonds with residues like aspartic acid and threonine. scholarsresearchlibrary.com

Research on the benzothiazine core, a related structure, supports a groove-binding model driven by hydrophobic interactions, as these compounds caused only minor changes in the thermal melting temperature (Tₘ) of DNA, which is not characteristic of an intercalative binding mode. researchgate.net Similarly, the benzothiazole derivative BM3 was identified as a DNA minor groove-binding agent, an interaction that may contribute to its ability to inhibit human topoisomerase IIα by blocking the enzyme's access to its DNA substrate.

Chemo-sensing Properties for Anion Detection

The unique photophysical properties of the benzothiazole scaffold have been harnessed to develop chemo-sensors, particularly for the detection of anions. nih.gov While research has not focused specifically on this compound for this purpose, related benzothiazole derivatives have been successfully designed as highly selective and sensitive fluorescent sensors.

A common strategy involves creating a donor-π-acceptor (D-π-A) system where the benzothiazole moiety acts as an electron donor. nih.gov In one such design, a benzothiazole unit was conjugated with an electron-accepting 1H-indene-1,3(2H)-dione moiety. nih.gov This configuration creates an intramolecular charge transfer (ICT) pathway, resulting in specific fluorescence characteristics. nih.gov

The sensing mechanism relies on the nucleophilic addition of an anion, such as cyanide (CN⁻), to a specific site on the sensor molecule. nih.gov This addition disrupts the conjugated π-system and inhibits the ICT process. The result is a significant and easily detectable change in the optical properties of the sensor, such as a dramatic shift in the fluorescence emission spectrum and a visible color change under UV light. nih.gov For example, one sensor exhibited a fluorescence color change from pink to pale yellow upon binding with cyanide, with a detection limit as low as 5.97 nM. nih.gov This demonstrates the potential of the benzothiazole framework in developing sensitive probes for environmentally and biologically relevant anions.

Structure-Activity Relationship (SAR) Studies: Influence of Substituent Effects on Reactivity and Electronic Properties

Structure-activity relationship (SAR) studies are critical for optimizing the biological activity of benzothiazole derivatives. Research has consistently shown that the nature and position of substituents on the benzothiazole ring profoundly influence the molecule's interactions and efficacy. benthamscience.comresearchgate.net The C-2 and C-6 positions have been identified as particularly important for modulating pharmacological activity. benthamscience.comresearchgate.net

The methyl group at the C-6 position in this compound is an electron-donating group. This substitution increases the electron density of the benzothiazole core, which can enhance the molecule's reactivity in certain chemical reactions, such as nucleophilic substitutions at the C-2 position.

SAR studies on various series of benzothiazole derivatives have provided more specific insights:

Anticancer Activity: In a series of hydrazine-based benzothiazoles, a 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at the C-2 position was found to significantly enhance antitumor potential against cervical and kidney cancer cell lines. nih.gov Replacing the 4-hydroxy group with a 4-methoxy group led to decreased activity. nih.gov

Enzyme Inhibition: For benzothiazole-based DNA gyrase inhibitors, attaching siderophore mimics to position 4 of the scaffold resulted in potent DNA gyrase inhibition, whereas attaching them via an amide linkage at position 6 proved detrimental to the inhibition of topoisomerase IV. scholarsresearchlibrary.com

General Biological Activity: A comprehensive review highlighted that substitutions at both the C-2 and C-6 positions are key determinants for a wide range of biological activities, including antimicrobial and anti-inflammatory effects. benthamscience.com For instance, in a related series of benzimidazoles, an electron-withdrawing nitro group at the 6-position conferred higher anti-inflammatory activity than electron-donating groups. nih.gov

The following table summarizes key SAR findings for the benzothiazole scaffold.

| Position of Substitution | Type of Substituent | Effect on Biological Activity |

| C-2 | 2-(4-hydroxy-methoxy benzylidene)-hydrazino | Enhanced anticancer activity |

| C-2 | Heterocyclic groups (e.g., benzimidazole) | Potent antitumor activity |

| C-6 | Methyl group (electron-donating) | Increases electron density of the core |

| C-6 | Carboxylate group | Can form a salt bridge in enzyme binding sites |

| C-6 | Amide linkage | Detrimental to topoisomerase IV inhibition |

These studies underscore the chemical versatility of the benzothiazole nucleus and demonstrate that targeted modifications, particularly at the C-2 and C-6 positions, are a viable strategy for developing compounds with specific and enhanced biological functions.

常见问题

Q. Key Variables :

| Parameter | Impact on Yield |

|---|---|

| Temperature | Higher temps (>80°C) risk decomposition. Optimal range: 20–40°C. |

| Solvent polarity | Polar aprotic solvents (e.g., DMF) improve cyclization efficiency. |

| Catalyst | Cu(I) catalysts enhance regioselectivity but may complicate purification. |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 2.4 ppm for methyl group) and C NMR confirm substitution patterns.

- Mass Spectrometry : ESI-MS ([M+H] at m/z 180.1) validates molecular weight.

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.

Note : Compare with analogues like 2,5-diaminobenzothiazole (CAS 50480-29-0), where methyl substitution alters solubility and spectral shifts .

Advanced: How can conflicting spectroscopic data (e.g., unexpected 1^11H NMR splitting) be resolved for this compound?

Answer:

Contradictions may arise from tautomerism or paramagnetic impurities.

- Step 1 : Repeat NMR in deuterated DMSO to suppress tautomeric effects.

- Step 2 : Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign peaks unambiguously.

- Step 3 : Computational modeling (DFT at B3LYP/6-31G* level) predicts chemical shifts, aiding interpretation .

Advanced: What strategies optimize the compound’s solubility for biological assays without structural degradation?

Answer:

- Co-solvents : Use DMSO (<10% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.

- pH Adjustment : Protonate amine groups (pH 4–6) to improve solubility, confirmed by UV-Vis stability assays.

- Crystallography : Single-crystal X-ray diffraction (from ethanol/water recrystallization) reveals hydrogen-bonding networks affecting solubility .

Advanced: How does the methyl group at position 6 influence electronic properties compared to non-methylated analogues?

Answer:

- Effect on Reactivity : Methyl groups increase electron density at the benzothiazole core, enhancing nucleophilic substitution at position 2.

- Photophysical Impact : UV-Vis (λmax ~320 nm) and fluorescence quenching studies show reduced π-conjugation vs. 4,7-diphenylethynyl derivatives .

Table : Comparative Properties

| Property | 6-Methyl Derivative | Non-Methylated (CAS 50480-29-0) |

|---|---|---|

| LogP (ClogP) | 2.1 | 1.8 |

| Solubility (mg/mL, H2O) | 0.3 | 1.2 |

| Fluorescence Quantum Yield | 0.12 | 0.08 |

Advanced: What mechanistic insights explain low yields in amidation reactions involving this compound?

Answer:

- Hypothesis : Steric hindrance from the methyl group slows nucleophilic attack.

- Validation : Kinetic studies (monitored via <sup>19</sup>F NMR) show rate constants 40% lower vs. non-methylated analogues.

- Mitigation : Use bulkier electrophiles (e.g., pentafluorophenyl esters) or microwave-assisted synthesis to overcome activation barriers .

Advanced: How can computational methods predict the compound’s potential in materials science applications?

Answer:

- DFT Calculations : HOMO-LUMO gaps (~3.2 eV) suggest suitability as an electron transport layer in OLEDs.

- MD Simulations : Predict thermal stability up to 200°C, aligning with TGA data (5% weight loss at 210°C) .

Table : Key Computational Parameters

| Parameter | Value (eV or Å) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -2.6 |

| Dipole Moment | 4.3 Debye |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。